molecular formula C20H23FN6O B14927742 5-(4-fluorophenyl)-N-[2-(1-methylpiperidin-4-yl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

5-(4-fluorophenyl)-N-[2-(1-methylpiperidin-4-yl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

Cat. No.: B14927742
M. Wt: 382.4 g/mol
InChI Key: HIDOSZSNPZIZEO-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)-N~7~-[2-(1-Methyl-4-piperidyl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by the presence of a fluorophenyl group, a piperidyl ethyl chain, and a triazolopyrimidine core

Preparation Methods

The synthesis of 5-(4-Fluorophenyl)-N~7~-[2-(1-Methyl-4-piperidyl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide typically involves multiple steps, including the formation of the triazolopyrimidine core and the subsequent attachment of the fluorophenyl and piperidyl ethyl groups. The synthetic route may involve the following steps:

    Formation of the Triazolopyrimidine Core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the Fluorophenyl Group: This step may involve the use of fluorinated aromatic compounds and suitable coupling reagents.

    Attachment of the Piperidyl Ethyl Chain: This can be accomplished through nucleophilic substitution reactions using piperidine derivatives.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

5-(4-Fluorophenyl)-N~7~-[2-(1-Methyl-4-piperidyl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(4-Fluorophenyl)-N~7~-[2-(1-Methyl-4-piperidyl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological targets.

    Medicine: Research is conducted to explore its potential therapeutic applications, such as its use as a drug candidate for various diseases.

    Industry: The compound may be used in the development of new materials or as a component in industrial processes.

Mechanism of Action

The mechanism of action of 5-(4-Fluorophenyl)-N~7~-[2-(1-Methyl-4-piperidyl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use and the biological system being studied.

Comparison with Similar Compounds

5-(4-Fluorophenyl)-N~7~-[2-(1-Methyl-4-piperidyl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide can be compared with other similar compounds, such as:

    Triazolopyrimidine Derivatives: These compounds share the triazolopyrimidine core and may have similar biological activities.

    Fluorophenyl Compounds: Compounds containing the fluorophenyl group may exhibit similar chemical reactivity and biological properties.

    Piperidyl Derivatives: These compounds contain the piperidyl group and may have similar pharmacological effects.

Properties

Molecular Formula

C20H23FN6O

Molecular Weight

382.4 g/mol

IUPAC Name

5-(4-fluorophenyl)-N-[2-(1-methylpiperidin-4-yl)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

InChI

InChI=1S/C20H23FN6O/c1-26-10-7-14(8-11-26)6-9-22-19(28)18-12-17(15-2-4-16(21)5-3-15)25-20-23-13-24-27(18)20/h2-5,12-14H,6-11H2,1H3,(H,22,28)

InChI Key

HIDOSZSNPZIZEO-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)CCNC(=O)C2=CC(=NC3=NC=NN23)C4=CC=C(C=C4)F

Origin of Product

United States

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